molecular formula C27H28NOP B13828564 [2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane

[2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane

Cat. No.: B13828564
M. Wt: 413.5 g/mol
InChI Key: MNMYEHCIHFXGHU-UHFFFAOYSA-N
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Description

[2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane is a complex organic compound that features a unique combination of cyclohexyl, oxazolyl, and diphenylphosphane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane typically involves the formation of the oxazole ring followed by the introduction of the diphenylphosphane group. One common method involves the cyclization of an appropriate precursor to form the oxazole ring, followed by a reaction with diphenylphosphane under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced phosphine derivatives.

    Substitution: The compound can participate in substitution reactions, where the diphenylphosphane group can be replaced by other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents such as dichloromethane, toluene, or ethanol.

Major Products Formed

The major products formed from the reactions of this compound include phosphine oxides, reduced phosphine derivatives, and various substituted phosphane compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes for catalytic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of [2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane involves its interaction with specific molecular targets, such as metal ions or biological macromolecules. The compound can act as a ligand, forming stable complexes with metal ions, which can then participate in various catalytic processes. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C27H28NOP

Molecular Weight

413.5 g/mol

IUPAC Name

[2-(4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane

InChI

InChI=1S/C27H28NOP/c1-4-12-21(13-5-1)25-20-29-27(28-25)24-18-10-11-19-26(24)30(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h2-3,6-11,14-19,21,25H,1,4-5,12-13,20H2

InChI Key

MNMYEHCIHFXGHU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2COC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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